molecular formula C10H11ClO3 B8814136 2'-Chloro-6'-(methoxymethoxy)acetophenone CAS No. 1241953-55-8

2'-Chloro-6'-(methoxymethoxy)acetophenone

Cat. No. B8814136
Key on ui cas rn: 1241953-55-8
M. Wt: 214.64 g/mol
InChI Key: BSPYTOCTWKAQQV-UHFFFAOYSA-N
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Patent
US09168248B2

Procedure details

To a solution of 1-(2-chloro-6-(methoxymethoxy)phenyl)ethanone (38 g, 177.03 mmol, 1.00 equiv) in THF (380 mL) was added HCl (aq. 35 g, 2.00 equiv, 36%). The resulting mixture was allowed to react, with stirring, for 3 h at 65° C. The resulting mixture was extracted with ethyl acetate. The organic phase was separated, dried and concentrated under vacuum to give the crude title compound.
Quantity
38 g
Type
reactant
Reaction Step One
Name
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
380 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8]COC)[C:3]=1[C:12](=[O:14])[CH3:13].Cl>C1COCC1>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([OH:8])[C:3]=1[C:12](=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
38 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)OCOC)C(C)=O
Name
Quantity
35 g
Type
reactant
Smiles
Cl
Name
Quantity
380 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
with stirring, for 3 h at 65° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)O)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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